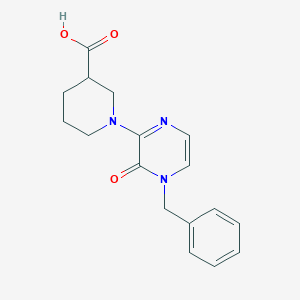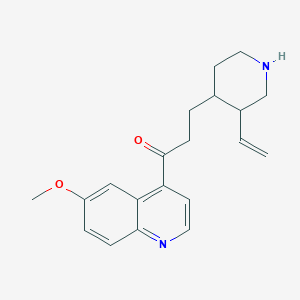
1-(6-Methoxyquinolin-4-yl)-3-(3-vinylpiperidin-4-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methoxyquinolin-4-yl)-3-(3-vinylpiperidin-4-yl)propan-1-one is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline ring substituted with a methoxy group, a piperidine ring with a vinyl group, and a propanone moiety. The intricate arrangement of these functional groups endows the compound with distinctive chemical and biological properties.
Preparation Methods
The synthesis of 1-(6-Methoxyquinolin-4-yl)-3-(3-vinylpiperidin-4-yl)propan-1-one typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of the quinoline ring, followed by the introduction of the methoxy group through methylation. The piperidine ring is then synthesized separately and functionalized with a vinyl group. Finally, the two intermediates are coupled through a series of reactions to form the desired compound. Industrial production methods often involve optimizing these steps to enhance yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-(6-Methoxyquinolin-4-yl)-3-(3-vinylpiperidin-4-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions, often employing hydrogen gas and a metal catalyst, can convert the compound into its reduced forms, such as dihydroquinoline derivatives.
Substitution: The methoxy and vinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions, using reagents like halogens or organometallic compounds.
Scientific Research Applications
1-(6-Methoxyquinolin-4-yl)-3-(3-vinylpiperidin-4-yl)propan-1-one has been extensively studied for its applications in:
Chemistry: The compound serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It exhibits biological activity, making it a candidate for drug development and biochemical research.
Medicine: Preliminary studies suggest potential therapeutic uses, such as antimicrobial, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism by which 1-(6-Methoxyquinolin-4-yl)-3-(3-vinylpiperidin-4-yl)propan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from binding to bacterial enzymes, inhibiting their function and leading to cell death. Similarly, its anti-inflammatory effects could be mediated through the modulation of signaling pathways involved in inflammation .
Comparison with Similar Compounds
When compared to similar compounds, 1-(6-Methoxyquinolin-4-yl)-3-(3-vinylpiperidin-4-yl)propan-1-one stands out due to its unique combination of functional groups. Similar compounds include:
1-(6-Methoxyquinolin-4-yl)-3-(3-ethylpiperidin-4-yl)propan-1-one: Differing by the presence of an ethyl group instead of a vinyl group.
1-(6-Methoxyquinolin-4-yl)-3-(3-methylpiperidin-4-yl)propan-1-one: Featuring a methyl group in place of the vinyl group.
These structural variations can lead to differences in chemical reactivity and biological activity, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
3-(3-ethenylpiperidin-4-yl)-1-(6-methoxyquinolin-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-14-13-21-10-8-15(14)4-7-20(23)17-9-11-22-19-6-5-16(24-2)12-18(17)19/h3,5-6,9,11-12,14-15,21H,1,4,7-8,10,13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRSEIPLAZTSFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)CCC3CCNCC3C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861656 |
Source


|
| Record name | 3-(3-Ethenylpiperidin-4-yl)-1-(6-methoxyquinolin-4-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(1R,4S)-4-phenyl-3-azabicyclo[3.1.0]hexan-1-yl]methanamine](/img/structure/B11826912.png)


![2-O-tert-butyl 8-O-methyl 1,3,4,5,7,8-hexahydropyrido[4,3-b]indole-2,8-dicarboxylate](/img/structure/B11826936.png)
![1-[2-Hydroxy-4-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-(4-hydroxyphenyl)-2-propen-1-one](/img/structure/B11826944.png)
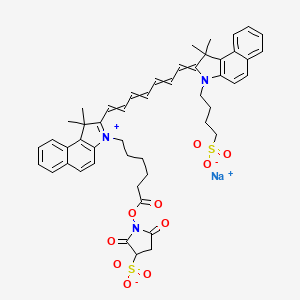
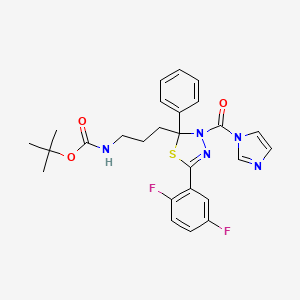

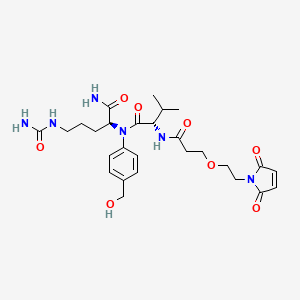
![Quinazolin-4-yl]-(1-methyl-piperidin-4-yl)-amine](/img/structure/B11826965.png)
![(3S)-3-[(2S)-2-[(2S)-2-(1-azido-3,6,9,12,15-pentaoxaoctadecan-18-amido)propanamido]propanamido]-3-{[4-(hydroxymethyl)phenyl]carbamoyl}propanoic acid](/img/structure/B11826973.png)

![(1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11826995.png)
